N-(3-(tert-butyl)isoxazol-5-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
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Description
N-(3-(tert-butyl)isoxazol-5-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a useful research compound. Its molecular formula is C16H22N4O2 and its molecular weight is 302.378. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the FMS-Like Tyrosine Kinase-3 (FLT3) . FLT3 is a receptor tyrosine kinase, expressed in early hematopoietic progenitor cells, which plays a crucial role in hematopoiesis, the formation of blood cellular components .
Mode of Action
The compound acts as a FLT3 inhibitor . It binds to the FLT3 receptor and inhibits its activity, preventing the receptor from sending proliferative signals to the cell’s machinery . This inhibition can lead to the cessation of uncontrolled cell division, a hallmark of many types of cancer .
Biochemical Pathways
The inhibition of FLT3 affects the JAK/STAT signaling pathway , a major downstream effect of FLT3 activation . This pathway is involved in processes such as cell growth, differentiation, and apoptosis. By inhibiting FLT3, the compound can disrupt these processes, potentially leading to the death of cancer cells .
Pharmacokinetics
The compound has been found to have good oral pharmacokinetics (PK) properties . This means it can be effectively absorbed into the bloodstream when taken orally, distributed throughout the body to reach its target sites, metabolized by the body, and eventually excreted . These properties are crucial for the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The result of the compound’s action is the inhibition of uncontrolled cell proliferation . By inhibiting FLT3, the compound can disrupt the JAK/STAT signaling pathway, leading to the cessation of cell growth and division . This can result in the death of cancer cells, thereby reducing the size of tumors and potentially leading to remission .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the pH of the gastrointestinal tract can affect the compound’s absorption and thus its bioavailability . Additionally, the presence of certain enzymes in the body can affect the compound’s metabolism, potentially leading to the formation of metabolites with different activities . The compound’s stability and efficacy can also be affected by factors such as temperature and light .
Properties
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-9-17-11-6-5-10(7-12(11)18-9)15(21)19-14-8-13(20-22-14)16(2,3)4/h8,10H,5-7H2,1-4H3,(H,17,18)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDGFUNLPFMCRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)NC3=CC(=NO3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.